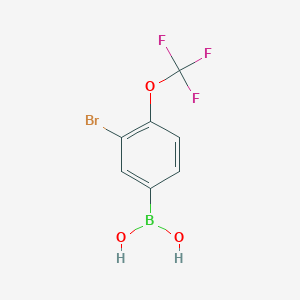

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid

描述

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid (CAS: 2304634-32-8) is a boronic acid derivative featuring a benzene ring substituted with bromine (-Br) and trifluoromethoxy (-OCF₃) groups at the 3- and 4-positions, respectively. The boronic acid (-B(OH)₂) group at the 1-position makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . Its molecular formula is C₇H₅BBrF₃O₃, with a purity of ≥95% as reported in commercial catalogs .

属性

IUPAC Name |

[3-bromo-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDRZDLYOYDPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-Bromo-4-(trifluoromethoxy)benzeneboronic acid typically involves the bromination of 4-(trifluoromethoxy)benzeneboronic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

科学研究应用

Synthesis of Biologically Active Molecules

One of the primary applications of 3-Bromo-4-(trifluoromethoxy)benzeneboronic acid is in the synthesis of biologically active compounds. It serves as a reactant in the development of:

- Lactate Dehydrogenase Inhibitors : These inhibitors are crucial for targeting cancer cell proliferation, making this compound significant in cancer research .

- Nitro-phenoxybenzoic Acid Derivatives : These derivatives are explored for their potential to inhibit plasminogen activator inhibitor-1 (PAI-1), which is linked to various cardiovascular diseases .

- PA-824 Analogs : These compounds are being investigated as antituberculosis drugs, showcasing the compound's relevance in infectious disease treatment .

Cross-Coupling Reactions

This compound is also a key reactant in various cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is fundamental in constructing complex organic molecules. The compound's ability to participate in these reactions enhances its utility in synthesizing pharmaceuticals and agrochemicals .

Modulators of Survival Motor Neuron Protein

Research has indicated that derivatives of this compound can act as modulators of survival motor neuron protein. This application is particularly relevant for developing treatments for spinal muscular atrophy, a genetic disorder affecting motor neurons .

Case Study 1: Lactate Dehydrogenase Inhibition

In a study focused on lactate dehydrogenase inhibitors, researchers synthesized several derivatives using this compound. The compounds demonstrated significant inhibitory activity against cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Study 2: Antituberculosis Drug Development

Another research effort utilized this compound to create PA-824 analogs, which were tested against Mycobacterium tuberculosis. The results showed promising antibacterial activity, suggesting that these derivatives could lead to effective treatments for tuberculosis .

Data Summary

The following table summarizes key properties and applications of this compound:

| Property/Application | Details |

|---|---|

| Chemical Formula | C₇H₄BrF₃O₂ |

| Molar Mass | 233 g/mol |

| Applications | - Lactate dehydrogenase inhibitors |

| - Nitro-phenoxybenzoic acid derivatives | |

| - PA-824 analogs for tuberculosis | |

| - Modulators of survival motor neuron protein | |

| Reaction Types | - Suzuki-Miyaura cross-coupling |

作用机制

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies . The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and reach its targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of arylboronic acids are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis:

2-Bromo-4-(trifluoromethoxy)phenylboronic Acid (CAS: 959997-86-5)

- Structure : Bromine at position 2, -OCF₃ at position 3.

- Key Differences : The meta-position of bromine relative to the boronic acid group reduces steric hindrance compared to the para-substituted target compound. This positional change enhances reactivity in couplings with ortho-substituted aryl halides .

- Applications : Used in synthesizing liquid crystals due to improved planarity .

3-Bromo-5-(trifluoromethoxy)benzoic Acid (CAS: Not provided)

- Structure : Carboxylic acid (-COOH) replaces boronic acid.

- Key Differences : The carboxylic acid group increases acidity (pKa ~4.2) and shifts reactivity toward esterification or amidation rather than cross-coupling. The -OCF₃ group enhances lipophilicity, making it useful in agrochemicals .

3-Cyano-4-fluorobenzeneboronic Acid (CAS: 214210-21-6)

- Structure: Cyano (-CN) and fluoro (-F) substituents.

- Key Differences : The electron-withdrawing -CN and -F groups increase the electrophilicity of the boronic acid, accelerating Suzuki reactions with electron-rich partners. However, the lack of bromine limits utility in sequential functionalization .

Functional Group Variations

Replacing the boronic acid group with other functionalities alters applications:

3-Bromo-4-(trifluoromethoxy)phenylacetic Acid (Ref: 54-PC5754)

- Structure : Difluoroacetic acid replaces boronic acid.

- Key Differences : The acetic acid derivative is more water-soluble and serves as a metabolite in drug design. The -CF₂COOH group is a bioisostere for phosphate, useful in enzyme inhibition studies .

3-Bromo-4-(trifluoromethoxy)aniline (CAS: Listed in )

Data Table: Comparative Properties of Selected Compounds

生物活性

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid (CAS No. 2304634-32-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions. These reactions typically involve the coupling of arylboronic acids with halogenated aromatic compounds under palladium catalysis. The presence of the trifluoromethoxy group enhances the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that compounds with similar structural features inhibited cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound showed an IC50 value in the low micromolar range, suggesting potent activity against these malignancies .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways involved in cell proliferation and survival. It is believed to interact with specific enzymes or receptors that are critical for tumor growth, potentially leading to apoptosis in cancer cells. Additionally, its ability to modulate the activity of matrix metalloproteinases (MMPs) has been noted, which may contribute to its anti-metastatic effects .

Case Studies

- Breast Cancer Models : In a preclinical study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of approximately 0.126 μM, indicating strong selective toxicity towards cancer cells over normal cells .

- In Vivo Studies : In animal models, administration of this compound led to reduced tumor growth and metastasis in xenograft models of triple-negative breast cancer. The compound's pharmacokinetic profile showed adequate absorption and distribution, supporting its potential as a therapeutic agent .

Comparative Analysis

The biological activity of this compound can be compared with other boronic acids and related compounds:

| Compound Name | Structure | IC50 (μM) | Notable Activity |

|---|---|---|---|

| This compound | Structure | 0.126 | Anticancer |

| Boric Acid | Structure | >100 | Antimicrobial |

| Phenylboronic Acid | Structure | 10–20 | Anticancer |

常见问题

Q. What are the common synthetic routes for 3-Bromo-4-(trifluoromethoxy)benzeneboronic acid?

The synthesis typically involves halogenation and boronation steps. For example, bromination of a trifluoromethoxy-substituted benzene precursor followed by Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron. Reaction conditions often require anhydrous solvents (e.g., THF or DMF) and temperatures between 80–100°C . Purification may involve column chromatography or recrystallization.

Q. How should this compound be purified and stored to ensure stability?

Post-synthesis purification often employs column chromatography with silica gel and a gradient of ethyl acetate/hexane. Storage at 0–6°C under inert atmosphere (argon/nitrogen) is critical to prevent boronic acid degradation via protodeboronation or oxidation. Use desiccants to minimize moisture exposure .

Q. What analytical methods are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is standard for structural confirmation. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) or melting point analysis assesses purity. Single-crystal X-ray diffraction may resolve steric effects of the trifluoromethoxy group .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized using this boronic acid?

Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dtbpf)) and ligand choice (e.g., SPhos or XPhos) significantly impact yields. Solvent systems (toluene/ethanol/water) and base (Na₂CO₃ or Cs₂CO₃) must be tailored to substrate solubility. Microwave-assisted protocols can reduce reaction times . For electron-deficient aryl bromides, pre-activation of the boronic acid via trifluoroborate formation may enhance stability .

Q. What strategies mitigate deboronation during cross-coupling reactions?

Deboronation is minimized by:

- Avoiding protic solvents (e.g., water) in acidic conditions.

- Using aryl trifluoroborate salts instead of free boronic acids.

- Stabilizing the boronate intermediate via chelation with diols (e.g., pinacol) . Kinetic studies via ¹⁹F NMR can monitor boronate-enzyme complex stability, as demonstrated in subtilisin Carlsberg interactions .

Q. How does the trifluoromethoxy group influence electronic properties in materials science applications?

The strong electron-withdrawing nature of the -OCF₃ group enhances thermal stability and alters π-electron density in conjugated systems. This makes the compound suitable for designing organic semiconductors or metal-organic frameworks (MOFs) with tailored charge-transfer properties. Computational studies (DFT) can predict substituent effects on frontier molecular orbitals .

Q. What mechanistic insights exist for this compound’s interactions with biological targets?

Fluorine-containing boronic acids exhibit pH-dependent binding to serine proteases (e.g., subtilisin) via reversible boronate ester formation. ¹⁹F NMR and magnetization transfer experiments reveal dissociation rates (e.g., 24 s⁻¹ at pH 7.4) and chelation modes involving histidine residues. These insights guide drug design for protease inhibitors .

Q. How does substituent positioning affect reactivity in multicomponent reactions?

The bromine at the 3-position directs cross-coupling to the 4-(trifluoromethoxy) site, enabling regioselective biaryl synthesis. Steric hindrance from the trifluoromethoxy group may slow transmetalation but improve selectivity in ortho-substituted products. Comparative studies with 4-bromo-2-(trifluoromethoxy) analogs highlight steric/electronic trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。